![molecular formula C12H15N5 B7580474 4-(4,7-Diaza-spiro[2.5]oct-7-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7580474.png)
4-(4,7-Diaza-spiro[2.5]oct-7-yl)-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
4-(4,7-Diaza-spiro[2.5]oct-7-yl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
Mechanism of Action
The mechanism of action of 4-(4,7-Diaza-spiro[2.5]oct-7-yl)-7H-pyrrolo[2,3-d]pyrimidine is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. It may also induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4,7-Diaza-spiro[2.5]oct-7-yl)-7H-pyrrolo[2,3-d]pyrimidine have been extensively studied. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in these cells. It has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(4,7-Diaza-spiro[2.5]oct-7-yl)-7H-pyrrolo[2,3-d]pyrimidine in lab experiments is its high yield of synthesis and ease of purification. Additionally, this compound has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Future Directions
There are several future directions for research on 4-(4,7-Diaza-spiro[2.5]oct-7-yl)-7H-pyrrolo[2,3-d]pyrimidine. One area of research could focus on the development of novel synthesis methods to improve the yield and purity of the compound. Another area of research could focus on the potential use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further studies could investigate the potential use of this compound in the treatment of other diseases such as autoimmune diseases and cardiovascular diseases.
Scientific Research Applications
4-(4,7-Diaza-spiro[2.5]oct-7-yl)-7H-pyrrolo[2,3-d]pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties and can induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
properties
IUPAC Name |
4-(4,7-diazaspiro[2.5]octan-7-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c1-4-13-10-9(1)11(15-8-14-10)17-6-5-16-12(7-17)2-3-12/h1,4,8,16H,2-3,5-7H2,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJZXKFZDJAOGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CCN2)C3=NC=NC4=C3C=CN4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,7-Diaza-spiro[2.5]oct-7-yl)-7H-pyrrolo[2,3-d]pyrimidine |
Synthesis routes and methods I
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